N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a benzofuran-isoxazole hybrid scaffold linked to a 4-(trifluoromethyl)benzamide group. The trifluoromethyl (CF₃) substituent is a strong electron-withdrawing group, enhancing the compound’s metabolic stability and influencing its electronic properties.
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O3/c21-20(22,23)14-7-5-12(6-8-14)19(26)24-11-15-10-18(28-25-15)17-9-13-3-1-2-4-16(13)27-17/h1-10H,11H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXUDFVCZSQIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The isoxazole ring is typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For this compound:
- Nitrile Oxide Precursor : Benzofuran-2-carbonyl chloride reacts with hydroxylamine to form benzofuran-2-carbonitrile oxide.
- Dipoleophile : Propargylamine serves as the alkyne source, enabling subsequent methylation.
Reaction Conditions :
The reaction proceeds via:
$$
\text{Benzofuran-2-carbonitrile oxide} + \text{HC≡CCH}2\text{NH}2 \rightarrow \text{5-(Benzofuran-2-yl)isoxazol-3-yl)methylamine}
$$
Mechanistic studies indicate that electron-withdrawing groups on the benzofuran enhance cycloaddition kinetics.
Alternative Route: Sequential Ring Formation
Patent WO2018229193A1 discloses a method for analogous benzofuran-isoxazole systems:
- Benzofuran Synthesis :
- Isoxazole Formation :
- Condensation of hydroxylamine with β-keto esters derived from benzofuran.
Key Data :
| Step | Reagents | Time (hr) | Yield (%) |
|---|---|---|---|
| Benzofuran cyclization | Pd(PPh₃)₄, K₂CO₃, DMF | 6 | 85 |
| Isoxazole condensation | NH₂OH·HCl, EtOH, reflux | 8 | 78 |
Amide Bond Formation
Carboxylic Acid Activation
The 4-(trifluoromethyl)benzoic acid is activated as either:
Comparative Analysis :
| Activation Method | Coupling Agent | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | None | DCM | 2 hr | 92 |
| EDCl/HOBt | DIPEA | THF | 6 hr | 88 |
Patent US8604022B2 confirms that EDCl-mediated coupling minimizes racemization compared to classical chloride routes.
Amine Coupling
The benzofuran-isoxazole methylamine reacts with activated 4-(trifluoromethyl)benzoyl species:
Optimized Protocol :
- Dissolve 5-(benzofuran-2-yl)isoxazol-3-yl)methylamine (1.0 equiv) in dry THF.
- Add 4-(trifluoromethyl)benzoyl chloride (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hr.
- Quench with NaHCO₃, extract with EtOAc, and purify via silica chromatography.
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, isoxazole-H), 7.65–7.43 (m, 5H, benzofuran-H), 4.85 (s, 2H, CH₂).
- MS (ESI+) : m/z 387.1 [M+H]⁺.
Industrial-Scale Considerations
Green Chemistry Modifications
Purity Control
- HPLC Conditions : C18 column, MeCN/H₂O (70:30), 1.0 mL/min, λ=254 nm.
- Impurity Profile : ≤0.5% unreacted amine, ≤0.2% hydrolyzed acid.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the isoxazole ring to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines
Substitution Products: Compounds with nucleophiles replacing the trifluoromethyl group
Scientific Research Applications
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic compounds used in various industries.
Mechanism of Action
The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and isoxazole rings may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is a novel compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, an isoxazole ring, and a trifluoromethylbenzamide group. The molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, which are structurally similar to our compound. For instance, synthesized benzofuran derivatives exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 2 to 8 μg/mL . The incorporation of the benzofuran structure in this compound may enhance its efficacy against similar pathogens.
Anticancer Activity
Benzofuran derivatives have also shown promise as anticancer agents. A study reported that certain benzofuran-based compounds displayed potent activity against breast cancer cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. The specific structural features of this compound may influence its anticancer properties, warranting further investigation.
Neuropharmacological Activity
The compound's potential interaction with serotonin receptors (5-HT receptors) has been suggested based on similar compounds. Research indicates that modifications in the molecular structure can significantly alter receptor affinity, which is crucial for developing neuropharmacological agents . The SAR studies reveal that compounds with specific substitutions can enhance binding affinity and selectivity toward these receptors.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that substituents on the benzofuran and isoxazole rings play a critical role in determining biological activity. For example:
| Compound | Substituent | Activity (pKi) |
|---|---|---|
| Compound 1 | Fluoro | 7.26 (5-HT2A) |
| Compound 2 | Methoxy | 6.93 (5-HT6) |
| Compound 3 | Trifluoromethyl | 7.52 (D2) |
These findings suggest that the trifluoromethyl group in this compound could enhance its interaction with target receptors, potentially improving its therapeutic profile.
Case Studies
- Antimycobacterial Activity : A series of isoxazole derivatives were tested against M. tuberculosis, showing MIC values as low as 0.60 μM for highly potent inhibitors . This suggests that this compound could be evaluated for similar activity.
- Anticancer Efficacy : In vitro studies on benzofuran derivatives revealed significant cytotoxic effects on various cancer cell lines, emphasizing the need for further exploration of this compound in cancer research .
Q & A
Basic: What are the key synthetic steps for preparing N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the benzofuran-isoxazole core via cyclization of 2-ethynylbenzofuran with hydroxylamine under acidic conditions.
- Step 2: Methylation at the isoxazole-3-position using chloromethylating agents (e.g., ClCH₂I) in the presence of a base like potassium carbonate .
- Step 3: Coupling the intermediate with 4-(trifluoromethyl)benzoyl chloride via an amide bond formation. This step requires anhydrous conditions, with CH₂Cl₂ as the solvent and triethylamine to scavenge HCl .
- Purification: Column chromatography (silica gel, hexane/EtOAc) and recrystallization from methanol/water yield the pure compound.
Basic: What spectroscopic methods are used to confirm the compound’s structure?
- NMR (¹H/¹³C): Assigns protons and carbons in the benzofuran (δ 7.2–7.8 ppm), isoxazole (δ 6.2–6.5 ppm), and trifluoromethyl (δ -62 ppm for ¹⁹F) moieties .
- LC-MS: Confirms molecular weight (expected [M+H]⁺ ~459.4) and purity (>95%) .
- X-ray crystallography (if available): Resolves the 3D conformation, particularly the orientation of the trifluoromethyl group relative to the benzamide .
Advanced: How can reaction yields be optimized during the coupling step?
- Catalyst choice: Palladium or nickel complexes improve cross-coupling efficiency for heterocyclic intermediates .
- Solvent optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity compared to CH₂Cl₂ .
- Temperature control: Slow addition of 4-(trifluoromethyl)benzoyl chloride at 0°C minimizes side reactions (e.g., hydrolysis) .
- Purification: Use of aqueous NaHCO₃ washes removes unreacted acid chloride, improving yield to >85% .
Advanced: How do structural modifications influence biological activity in analogues?
- Benzofuran vs. furan substitution: Replacing benzofuran with furan reduces π-π stacking with hydrophobic enzyme pockets, decreasing anticancer activity .
- Trifluoromethyl position: Meta-substituted benzamides (e.g., 3-CF₃) show higher binding affinity to kinase targets than para-substituted derivatives due to steric effects .
- Isoxazole methylation: N-Methylation at the isoxazole-3-position enhances metabolic stability by reducing oxidative degradation in vivo .
Advanced: How to resolve contradictions in reported bioactivity data across similar compounds?
- Standardized assays: Ensure consistent use of cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hours) .
- Control experiments: Test compounds under identical conditions to isolate substituent effects. For example, 5-ethylthiadiazole analogues may show divergent antibacterial activity due to solubility differences .
- Statistical validation: Use ANOVA to assess significance of IC₅₀ variations (>3-fold differences indicate structural determinants) .
Advanced: What computational methods predict the compound’s mechanism of action?
- Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or EGFR kinase. The trifluoromethyl group often occupies hydrophobic pockets .
- MD simulations: Simulate binding stability over 100 ns trajectories; RMSD <2 Å indicates stable ligand-receptor complexes .
- QSAR models: Correlate substituent electronegativity (e.g., CF₃) with antibacterial logP values (optimal range: 2–4) .
Basic: How is the compound evaluated for in vitro biological activity?
- Anticancer assays: MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) at 10–100 µM concentrations for 48 hours .
- Enzyme inhibition: Measure IC₅₀ against COX-2 or kinases using fluorogenic substrates (e.g., ATPase-Glo™) .
- Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous media .
Advanced: What strategies improve metabolic stability for in vivo studies?
- Deuterium incorporation: Replace labile hydrogens (e.g., benzylic CH₂) with deuterium to slow CYP450-mediated oxidation .
- Prodrug design: Mask the amide as a pivaloyloxymethyl ester, which hydrolyzes in plasma to release the active compound .
- Formulation: Use PEGylated liposomes to enhance half-life and reduce renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
